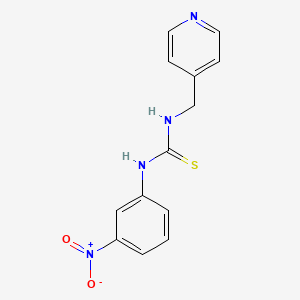
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of closely related compounds involves complex reactions, including hydrogen-bonded configurations and palladium-catalyzed aminocarbonylation processes. For example, studies on methyl 3-nitrobenzoate derivatives have shown the formation of complex hydrogen-bonded sheets and chains, indicating the intricate synthesis routes these compounds can undergo (Portilla et al., 2007). Another approach detailed the palladium-catalyzed synthesis of 2-substituted isoindole-1,3-diones, showcasing the versatility in generating related compounds (Worlikar & Larock, 2008).
Molecular Structure Analysis
Investigations into molecular structures have utilized X-ray crystallography to establish molecular configurations, demonstrating the importance of hydrogen bonding in defining structure (Kitano et al., 1982). Detailed structural analyses reveal how different bonding interactions contribute to the overall stability and shape of these molecules.
Chemical Reactions and Properties
Chemical reactions involving (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-nitrobenzoate and its analogs include various cycloaddition reactions and redox processes, indicating the compound's reactivity and potential for forming diverse chemical structures. Studies have explored reactions such as the Diels-Alder reactivity with nitrobenzofuroxans, leading to the synthesis of complex naphtho- and phenanthreno-furoxanic structures (Goumont et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-14-12-6-1-2-7-13(12)15(20)17(14)9-24-16(21)10-4-3-5-11(8-10)18(22)23/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZZHBSYOUGALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)
![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)
